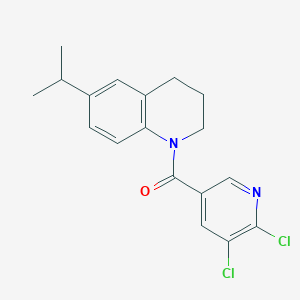
1-(5,6-Dichloropyridine-3-carbonyl)-6-(propan-2-yl)-1,2,3,4-tetrahydroquinoline
Beschreibung
1-(5,6-Dichloropyridine-3-carbonyl)-6-(propan-2-yl)-1,2,3,4-tetrahydroquinoline is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyridine ring substituted with dichloro groups and a tetrahydroquinoline moiety
Eigenschaften
IUPAC Name |
(5,6-dichloropyridin-3-yl)-(6-propan-2-yl-3,4-dihydro-2H-quinolin-1-yl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18Cl2N2O/c1-11(2)12-5-6-16-13(8-12)4-3-7-22(16)18(23)14-9-15(19)17(20)21-10-14/h5-6,8-11H,3-4,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTQRRBNMDDBEOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)N(CCC2)C(=O)C3=CC(=C(N=C3)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5,6-Dichloropyridine-3-carbonyl)-6-(propan-2-yl)-1,2,3,4-tetrahydroquinoline typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine Ring: Starting with a suitable pyridine precursor, chlorination is carried out using reagents like phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) to introduce the dichloro groups.
Coupling with Tetrahydroquinoline: The dichloropyridine intermediate is then coupled with a tetrahydroquinoline derivative under conditions such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Heck coupling) to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors for better control, and employing purification techniques like crystallization or chromatography to obtain the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-(5,6-Dichloropyridine-3-carbonyl)-6-(propan-2-yl)-1,2,3,4-tetrahydroquinoline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce functional groups or modify existing ones.
Reduction: Reduction reactions using hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) can be employed to reduce specific functional groups.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, or other oxidizing agents under acidic or basic conditions.
Reduction: H2 gas with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles like amines, thiols, or alkoxides under appropriate conditions (e.g., elevated temperature, solvent choice).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while substitution could introduce various functional groups like amines or ethers.
Wissenschaftliche Forschungsanwendungen
1-(5,6-Dichloropyridine-3-carbonyl)-6-(propan-2-yl)-1,2,3,4-tetrahydroquinoline has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Biology: The compound may be used in studies involving cell signaling pathways or as a probe in biochemical assays.
Materials Science: Its unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Industry: It can be used as an intermediate in the synthesis of more complex molecules or as a catalyst in certain chemical reactions.
Wirkmechanismus
The mechanism of action of 1-(5,6-Dichloropyridine-3-carbonyl)-6-(propan-2-yl)-1,2,3,4-tetrahydroquinoline depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signaling cascades.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(5,6-Dichloropyridine-3-carbonyl)-6-methyl-1,2,3,4-tetrahydroquinoline
- 1-(5,6-Dichloropyridine-3-carbonyl)-6-ethyl-1,2,3,4-tetrahydroquinoline
- 1-(5,6-Dichloropyridine-3-carbonyl)-6-(propan-2-yl)-1,2,3,4-tetrahydroisoquinoline
Uniqueness
1-(5,6-Dichloropyridine-3-carbonyl)-6-(propan-2-yl)-1,2,3,4-tetrahydroquinoline is unique due to its specific substitution pattern and the presence of both dichloropyridine and tetrahydroquinoline moieties. This combination imparts distinct chemical and physical properties, making it valuable for various applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


